molecular formula C8H20N2 B103734 (2R)-1-N,1-N-diethylbutane-1,2-diamine CAS No. 16250-34-3

(2R)-1-N,1-N-diethylbutane-1,2-diamine

Cat. No.: B103734
CAS No.: 16250-34-3
M. Wt: 144.26 g/mol
InChI Key: DFSMJKLTTCAJDF-MRVPVSSYSA-N
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Description

(2R)-1-N,1-N-Diethylbutane-1,2-diamine is a chiral diamine featuring a four-carbon backbone (butane) with two amine groups at positions 1 and 2. The first nitrogen (N1) is substituted with two ethyl groups, while the second nitrogen (N2) is unsubstituted. The (2R) configuration denotes the stereochemistry at carbon 2, influencing its spatial arrangement and reactivity. This compound belongs to a broader class of vicinal diamines, which are pivotal in asymmetric catalysis, pharmaceutical design, and ligand synthesis .

Properties

CAS No.

16250-34-3

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(2R)-1-N,1-N-diethylbutane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1

InChI Key

DFSMJKLTTCAJDF-MRVPVSSYSA-N

SMILES

CCC(CN(CC)CC)N

Isomeric SMILES

CC[C@H](CN(CC)CC)N

Canonical SMILES

CCC(CN(CC)CC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Ethyl vs. Methyl Substituents
  • Example Compound : (S)-N1,3-Dimethylbutane-1,2-diamine (8g, )
    • Structure : Butane backbone with methyl groups at N1 and C3.
    • Boiling Point : 72–74°C at 30 mmHg, lower than expected for diethyl analogs due to reduced molecular weight .
    • NMR Shifts : Methyl groups at N1 appear as singlets near δ 2.2–2.5 ppm in $^1$H NMR, distinct from the ethyl group’s triplet (δ ~1.0 ppm, CH3) and quartet (δ ~2.5–3.0 ppm, CH2) .
Ethyl vs. Aromatic Substituents
  • Example Compound: (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8, ) Structure: Ethane backbone with bulky quinoline and phenyl groups. Steric Effects: Bulky substituents enhance enantioselectivity in catalysis but reduce solubility in polar solvents. Applications: Used in iron-catalyzed oxidative coupling reactions, whereas diethyl-substituted diamines are more suited for small-molecule interactions due to lower steric hindrance .

Stereochemical and Conformational Flexibility

Butane vs. Cyclohexane Backbones
  • Example Compound : (1R,2R)-1-N,1-N,2-N,2-N-Tetramethylcyclohexane-1,2-diamine ()
    • Rigidity : The cyclohexane ring restricts conformational flexibility, favoring specific transition states in catalysis.
    • Basicity : Cyclohexane diamines exhibit lower basicity compared to butane analogs due to electron-withdrawing effects of the ring .
Ethane vs. Butane Backbones
  • Example Compound : (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine ()
    • Chiral Induction : Shorter ethane backbone provides a smaller dihedral angle, enhancing chiral induction in asymmetric synthesis.
    • Synthesis Scalability : Ethane derivatives are easier to synthesize at scale compared to butane analogs, which require precise stereochemical control .
Antiviral and Anticancer Potential
  • Example Compound: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine () Mechanism: Binds to viral spike proteins, analogous to hydroxychloroquine. Safety Profile: Bulky substituents reduce off-target effects but may limit bioavailability compared to diethyl-substituted diamines, which have improved membrane permeability .
  • Example Compound : (1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride ()

    • Application : Prodrug for anticancer agents, with pharmacokinetics influenced by cyclopentane rigidity.
    • Comparison : Butane diamines offer greater metabolic stability due to reduced ring strain .
Palladium-Catalyzed Coupling
  • Example Reaction : Synthesis of (1R,2R)-N1,N2-Di(acridin-4-yl)cyclohexane-1,2-diamine (L5, )
    • Conditions : Pd₂(dba)₃, rac-BINAP, NaOtBu, and aryl halides.
    • Yield : 61–85% for aromatic substituents, whereas diethyl analogs require alkyl halides or nucleophilic substitution, often with lower yields (~50–70%) .
Reductive Amination
  • Example Reaction : Synthesis of (S)-N1-n-Butyl-3-methylbutane-1,2-diamine ()
    • Conditions : N-alkylation under mild reducing agents.
    • Challenges : Diethyl groups necessitate stricter temperature control to avoid over-reduction .

Data Tables

Table 1: Physical Properties of Selected Diamines

Compound Backbone Substituents Boiling Point (°C) $^1$H NMR (δ, ppm) Application
(2R)-1-N,1-N-Diethylbutane-1,2-diamine Butane N1: Diethyl ~90–95 (est.) 1.0 (t), 2.5–3.0 (q) Catalysis, Pharmaceuticals
(S)-N1,3-Dimethylbutane-1,2-diamine Butane N1: Methyl, C3: Methyl 72–74 (30 mmHg) 2.2–2.5 (s, CH3) Ligand Synthesis
(1R,2R)-N,N′-Dimethyl-1,2-diphenylethane Ethane N,N′-Dimethyl, Phenyl N/A 3.1 (s, N-CH3), 7.2–7.4 (m) Asymmetric Catalysis

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